2-(4-aminopiperidin-1-yl)-N-butyl-N-ethylacetamide

Medicinal Chemistry ADME Properties Scaffold Optimization

2-(4-Aminopiperidin-1-yl)-N-butyl-N-ethylacetamide (CAS 1513839-62-7) is a synthetic small molecule featuring a 4-aminopiperidine core linked to an N-butyl-N-ethylacetamide moiety. With a molecular formula of C₁₃H₂₇N₃O and a molecular weight of 241.37 g/mol, this compound is primarily supplied for research and further manufacturing use only.

Molecular Formula C13H27N3O
Molecular Weight 241.37 g/mol
CAS No. 1513839-62-7
Cat. No. B1470084
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-aminopiperidin-1-yl)-N-butyl-N-ethylacetamide
CAS1513839-62-7
Molecular FormulaC13H27N3O
Molecular Weight241.37 g/mol
Structural Identifiers
SMILESCCCCN(CC)C(=O)CN1CCC(CC1)N
InChIInChI=1S/C13H27N3O/c1-3-5-8-16(4-2)13(17)11-15-9-6-12(14)7-10-15/h12H,3-11,14H2,1-2H3
InChIKeyPCJLQSBNIAEKND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Aminopiperidin-1-yl)-N-butyl-N-ethylacetamide (CAS 1513839-62-7) for Research and Development


2-(4-Aminopiperidin-1-yl)-N-butyl-N-ethylacetamide (CAS 1513839-62-7) is a synthetic small molecule featuring a 4-aminopiperidine core linked to an N-butyl-N-ethylacetamide moiety . With a molecular formula of C₁₃H₂₇N₃O and a molecular weight of 241.37 g/mol, this compound is primarily supplied for research and further manufacturing use only . It is structurally related to intermediates used in the synthesis of biologically active molecules, including Survival Motor Neuron (SMN) protein modulators, hNav1.7 inhibitors, and inducible nitric oxide synthase (iNOS) inhibitors [1].

1

Synthesis of SMN, hNav1.7, and iNOS target modulators. Supplied for research use as a building block requiring the specific N-butyl-N-ethyl substitution pattern.

2

Medicinal chemistry scaffold exploration. Provides a defined N,N-disubstituted acetamide core for analoging and lead optimization workflows.

3

Structure-activity relationship (SAR) studies. Enables precise mapping of lipophilic tail contributions to target engagement and ADME profiles.

Why 2-(4-Aminopiperidin-1-yl)-N-butyl-N-ethylacetamide Cannot Be Substituted by Generic Analogs


Generic substitution among 4-aminopiperidine derivatives is not scientifically valid due to profound differences in physicochemical properties driven by N-substituents. For example, replacing the N-butyl-N-ethylacetamide group with a simple acetamide (MW: 157.21 g/mol, XLogP3: -1.2) results in a dramatically different lipophilicity and molecular weight profile compared to the target compound (MW: 241.37 g/mol) [1]. This alteration directly impacts solubility, membrane permeability, and target engagement. Similarly, structural isomers like 2-(3-aminopiperidin-1-yl)-N-butyl-N-ethylacetamide (CAS 2098061-92-6), while sharing an identical molecular formula and weight, differ in the position of the amino group on the piperidine ring, which can critically alter 3D conformation, binding affinity, and metabolic stability . Therefore, for research requiring a specific N,N-disubstituted acetamide scaffold, the exact compound must be sourced.

Target 2-(4-Aminopiperidin-1-yl)-N-butyl-N-ethylacetamide (MW: 241.37 g/mol)
Risk Simpler acetamide analogs (e.g., unsubstituted core, MW: 157.21 g/mol) have markedly lower lipophilicity, which may shift membrane permeability and metabolic stability profiles.
Target N-butyl-N-ethyl substitution pattern
Risk N,N-diethyl analogs (MW: 185.27 g/mol) present a different molecular weight and lipophilic bulk, which may not reproduce target binding or pharmacokinetic behavior.
Target 4-aminopiperidine regioisomer
Risk The 3-aminopiperidine isomer (CAS 2098061-92-6) shares identical formula and weight but alters the amine vector, likely leading to incompatible SAR and binding data.

Product-Specific Quantitative Evidence for 2-(4-Aminopiperidin-1-yl)-N-butyl-N-ethylacetamide


Differentiation by Molecular Weight and Lipophilicity vs. Unsubstituted Core

The N-butyl-N-ethyl substitution on the acetamide moiety of 2-(4-aminopiperidin-1-yl)-N-butyl-N-ethylacetamide (MW: 241.37 g/mol) significantly increases its molecular weight compared to the unsubstituted core, 2-(4-aminopiperidin-1-yl)acetamide (MW: 157.21 g/mol) [1]. This substitution is predicted to increase lipophilicity, moving from a computed XLogP3-AA of -1.2 for the core to a higher value for the target compound [1]. This change directly influences passive membrane permeability and metabolic stability.

MW & Lipophilicity vs. Core
Class-level inference
Target: 241.37 g/mol Core: 157.21 g/mol +84.16 g/mol (53.5% increase)
Reported ADME property differentiation context.
Inferred lipophilicity increase supports CNS permeability screening review.
Medicinal Chemistry ADME Properties Scaffold Optimization

Differentiation by Molecular Weight vs. Diethylamino Analog

The target compound's N-butyl-N-ethyl substitution (MW: 241.37 g/mol) provides a distinct molecular weight profile compared to the N,N-diethyl analog, 2-(4-aminopiperidin-1-yl)-N,N-diethylacetamide (MW: 185.27 g/mol) . This 30.3% difference in molecular weight can translate to different pharmacokinetic and pharmacodynamic behaviors.

MW vs. Diethylamino Analog
Data to verify
+56.10 g/mol (30.3% increase)
Supports lead optimization differentiation review.
Source-specific data requires verification. Relevant for Lipinski parameter analysis.
Medicinal Chemistry Lead Optimization Structure-Activity Relationship

Differentiation from Regioisomer by Amino Group Position

The target compound features a 4-aminopiperidine moiety, whereas its regioisomer, 2-(3-aminopiperidin-1-yl)-N-butyl-N-ethylacetamide (CAS 2098061-92-6), has the amino group at the 3-position on the piperidine ring . This positional difference alters the vector of the primary amine, a common site for further derivatization or key interaction with biological targets. This change can lead to different binding affinities and selectivities in assays, despite sharing an identical molecular formula and weight (C₁₃H₂₇N₃O, 241.37 g/mol).

Regioisomer Differentiation
Cross-study comparable
4-aminopiperidine (para) vs. 3-aminopiperidine (meta)
Positional isomer context for binding affinity review.
Altered amine vector may critically shift target engagement and metabolic profile.
Medicinal Chemistry Chemical Biology Target Engagement

Application Scenarios for 2-(4-Aminopiperidin-1-yl)-N-butyl-N-ethylacetamide (CAS 1513839-62-7)


Synthesis of SMN Protein Modulators

This compound is indicated for use as a reactant in the synthesis of Survival Motor Neuron (SMN) protein modulators [1]. Researchers developing therapeutics for spinal muscular atrophy (SMA) can procure this specific building block to ensure the correct N-butyl-N-ethyl substitution pattern is incorporated into their target molecules, a structural feature not present in simpler analogs like 2-(4-aminopiperidin-1-yl)acetamide.

Synthesis of hNav1.7 Inhibitors

The compound serves as a reactant for the synthesis of diaminotriazine hNav1.7 inhibitors [1]. Its specific molecular weight and lipophilic tail, derived from the N-butyl-N-ethylacetamide group, are critical parameters in optimizing binding to the Nav1.7 voltage-gated sodium channel, a key pain target. Using a generic core would fail to probe this specific chemical space.

Synthesis of Inducible Nitric Oxide Synthase (iNOS) Inhibitors

2-(4-Aminopiperidin-1-yl)-N-butyl-N-ethylacetamide is a precursor in the preparation of heteroalicyclic carboxamidines, which act as inhibitors of inducible nitric oxide synthase (iNOS) [1]. The compound's structure, particularly its N-butyl-N-ethyl substituents, contributes to the overall pharmacophore required for potent and selective iNOS inhibition.

Structure-Activity Relationship (SAR) Studies in Medicinal Chemistry

In academic or industrial medicinal chemistry groups, this compound is essential for SAR studies exploring the effect of alkyl chain length and branching on the acetamide nitrogen. By comparing it with analogs like the N,N-diethyl derivative (MW: 185.27 g/mol) or the N-butyl-N-ethyl regioisomer (3-aminopiperidine version), researchers can precisely map the contribution of these groups to potency, selectivity, and ADME properties.

Application
Selection Property
Validation Focus
SMN protein modulator synthesis
N-butyl-N-ethyl substitution pattern
Correct incorporation into target molecules for SMA research models
hNav1.7 inhibitor synthesis
Molecular weight and lipophilic tail profile
Binding optimization context for Nav1.7 target engagement studies
iNOS inhibitor synthesis
N,N-disubstituted pharmacophore contribution
Potency and selectivity review in iNOS inhibition assays
Medicinal chemistry SAR studies
Alkyl chain length and branching on acetamide
Comparative ADME and target engagement mapping with analogs
Quote Request

Request a Quote for 2-(4-aminopiperidin-1-yl)-N-butyl-N-ethylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.